molecular formula C21H15N3O5S B1364854 Fluorescein-5-thiosemicarbazide CAS No. 76863-28-0

Fluorescein-5-thiosemicarbazide

Cat. No. B1364854
CAS RN: 76863-28-0
M. Wt: 421.4 g/mol
InChI Key: MEUCHQDLZYLNQY-UHFFFAOYSA-N
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Description

Fluorescein-5-thiosemicarbazide (FTSC) is an amine-containing fluorescent probe . It has excitation/emission maxima of 495/517 nm, respectively . It can be reversibly coupled to aldehydes and ketones . FTSC is also known as FTC and its fluorescent spectra is like FITC, a preferred fluorescent tag for proteomics . The fluorescence spectral properties of FTSC-labeled vesicles obtained by reductive amination are fully compatible with the argon laser of fluorescent instruments .


Synthesis Analysis

The synthesis of this compound involves treating cells with an unnatural sugar, 2-keto Ac(4)GalNAc analogue (2-keto isostere of GalNAc) to generate keto groups upon cells . This is followed by chemoselective ligation of keto groups on cells with a fluorescent tag, this compound (FTSC) .


Molecular Structure Analysis

The molecular formula of this compound is C21H15N3O5S . The molecular weight is 421.4 g/mol . The InChI string is InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 421.4 g/mol . It has a topological polar surface area of 166 Ų . The compound has a complexity of 852 . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 7 . The exact mass and monoisotopic mass are 421.07324176 g/mol .

Scientific Research Applications

Detection of Hypochlorite in Aqueous Solution

Fluorescein semicarbazide, a derivative of Fluorescein-5-Thiosemicarbazide, has been developed as a fluorescent probe for highly selective and rapid detection of hypochlorite (ClO−) in aqueous solutions. This has implications for water quality monitoring and environmental studies (Zhang, Zhang, & Zhu, 2012).

Tuberculostatic Activity of Thiosemicarbazide Derivatives

Thiosemicarbazide derivatives have shown potential in medical applications, particularly in the field of biochemistry. Their applicative potential extends to areas like tuberculosis treatment, showcasing the diverse biomedical applications of compounds related to this compound (Popovici et al., 2021).

Analysis of Aldehyde Metabolites in Exhaled Breath

This compound has been used as a derivatization reagent in the analysis of aldehyde metabolites, which are important biomarkers for oxidative stress. This application is crucial in medical diagnostics and understanding disease mechanisms (Wang et al., 2018).

Förster Resonance Energy Transfer (FRET) Studies

This compound (FTSC) has been investigated for its use in Förster Resonance Energy Transfer (FRET) studies, particularly in understanding molecular interactions. This application is significant in biophysical and biochemical research (Urstöger et al., 2020).

Fluorescent Imaging in Living Cells

FTSC has been employed for fluorescent labeling of oligogalacturonic acid, facilitating its tracking in living cells. This application is vital for studies in cell biology and understanding cellular processes (Zhang et al., 2014).

Mimicking Peroxidase Activity

Fluorescein has been found to exhibit peroxidase-like activity, which is significant for biochemical assays and understanding enzyme catalysis (Liu et al., 2016).

Interaction with DNA

Thiosemicarbazide's interaction with DNA has been studied using fluorescent spectroscopy, highlighting its potential in drug development and understanding nucleic acid chemistry [(Zhang Zun-ting, 2011)](https://consensus.app/papers/study-interaction-thiosemicarbazide-zunting/5abc36ad18955d62bddb7a2dc788368a/?utm_source=chatgpt).

Antiproliferative and Cytotoxic Activities

Fluorescein, after photoactivation, releases molecules that affect physiological processes, such as singlet oxygen and carbon monoxide. This property is being explored for potential therapeutic applications, especially in cancer treatment (Šranková et al., 2022).

Fluorescein-Guided Surgery in Neurology

Fluorescein is used in neuro-oncology for intraoperative visualization of malignant gliomas, aiding in the surgical treatment of brain tumors. This application leverages its ability to accumulate in areas where the blood-brain barrier is damaged (Acerbi et al., 2014).

Synthesis and Screening of Thiosemicarbazide Derivatives

Thiosemicarbazide derivatives have been synthesized and screened for their antitubercular activities. This application is crucial in developing new treatments for tuberculosis (Pitucha et al., 2019).

Teaching Old Dyes New Tricks

Fluorescein and its derivatives, despite being old chemical structures, have seen renewed interest in biochemical and biological research, illustrating the adaptability and ongoing relevance of these compounds (Lavis, 2017).

Mechanism of Action

Target of Action

Fluorescein-5-thiosemicarbazide (FTSC) primarily targets mucin-type O-linked glycoproteins within living cells . These glycoproteins play a significant role in regulating many aspects of cell activity .

Mode of Action

FTSC interacts with its targets through a direct labeling strategy developed for in situ visualization of mucin-type O-linked glycoproteins on living cells . This strategy involves treating cells with an unnatural sugar, 2-keto Ac4GalNAc analogue (2-keto isostere of GalNAc), to generate keto groups upon cells . This is followed by chemoselective ligation of keto groups on cells with FTSC, which serves as a fluorescent tag .

Biochemical Pathways

The biochemical pathway affected by FTSC involves O-glycosylation , a process initiated in the Golgi compartment by a family of polypeptide N-acetyl-α-galactosaminyl transferases . The interaction of FTSC with its targets leads to changes in this pathway, enabling the visualization of mucin-type O-linked glycoproteins .

Pharmacokinetics

It’s known that cells treated with ftsc maintain a high level of viability , suggesting that the compound may have favorable bioavailability and minimal toxicity.

Result of Action

The primary result of FTSC’s action is the successful imaging of the expression of mucin-type O-linked glycoproteins within living cells . This is achieved through the fluorescent spectra of FTSC conjugates, which are similar to FITC, a fluorescent tag widely used in proteomics .

Action Environment

The action of FTSC is influenced by the cellular environment, particularly the presence of keto groups generated by treating cells with the 2-keto Ac4GalNAc analogue . The fluorescent properties of FTSC, including its excitation and emission wavelengths, are compatible with commonly used fluorescent equipment , suggesting that the compound’s action, efficacy, and stability are well-suited to standard laboratory conditions.

Future Directions

Fluorescein-5-thiosemicarbazide has been successfully applied to image the expression of mucin-type O-linked glycoproteins within CHO and HeLa cells . This method facilitates and advances proteomic studies by helping monitor the expression and dynamics of O-GlcNAc-glycosylated proteins in cells and tissues .

properties

IUPAC Name

5-(aminocarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19/h1-9,25H,22H2,(H,27,28)(H2,23,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCHQDLZYLNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NN)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397968
Record name Fluorescein-5-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76863-28-0
Record name Fluorescein-5-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Fluorescein-5-thiosemicarbazide interact with its target?

A1: this compound reacts specifically with carbonyl groups (aldehydes and ketones) present in biomolecules like proteins and carbohydrates. This reaction forms a stable hydrazone bond, covalently linking FTSC to its target [, , ].

Q2: What are the downstream effects of this interaction?

A2: The covalent attachment of FTSC to carbonyl groups allows for:

  • Visualization: The fluorescent properties of FTSC enable the detection and imaging of target molecules using techniques like fluorescence microscopy and gel electrophoresis [, , , , ].
  • Quantification: FTSC labeling facilitates the quantification of carbonyl groups in biological samples, serving as a marker for oxidative stress [, , ].
  • Targeted delivery: FTSC can be conjugated to nanoparticles or other carriers, and its target specificity can be further enhanced by conjugating it with molecules like folate [, , ]. This enables targeted delivery of these carriers to specific cell types, such as cancer cells overexpressing folate receptors [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of FTSC is C21H17N3O5S, and its molecular weight is 423.44 g/mol [].

Q4: How does the performance and application of FTSC vary under different conditions?

A5: FTSC's performance is influenced by factors like solvent polarity, pH, and temperature. For instance, its quantum yield is notably low in unmodified forms across several solvents []. Additionally, studies employing FTSC for protein labeling often involve steps to optimize reaction conditions, such as pH and reaction time, to ensure effective labeling and minimize background signal [, ].

Q5: Does this compound possess any catalytic properties?

A5: Based on the provided research, FTSC is primarily utilized as a labeling reagent due to its specific reactivity with carbonyl groups and its fluorescent properties. There is no indication of inherent catalytic activity for FTSC in these studies.

Q6: Have computational chemistry approaches been applied to study this compound?

A7: While the provided research doesn't explicitly detail computational studies on FTSC itself, they highlight its use in techniques like 2DE-LC-MS/MS for identifying and quantifying carbonylated proteins [, ]. These approaches often leverage computational tools for data analysis, protein identification, and quantification.

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